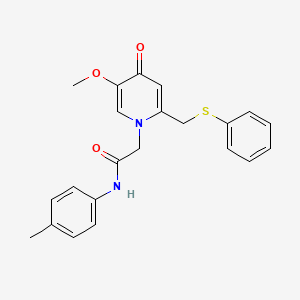
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C27H27N3O4S2 and a molecular weight of 521.662. This compound is known for its unique structure, which includes a dihydropyridine ring, a methoxy group, and a phenylsulfanyl group.
Vorbereitungsmethoden
The synthesis of 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Wissenschaftliche Forschungsanwendungen
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a COX-2 inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biological Studies: Its interactions with various enzymes and receptors are of interest in pharmacology.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
Similar compounds include other dihydropyridine derivatives and COX-2 inhibitors. Compared to these, 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This unique structure may confer distinct biological activities and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Eigenschaften
Molekularformel |
C22H22N2O3S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-10-17(11-9-16)23-22(26)14-24-13-21(27-2)20(25)12-18(24)15-28-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
ZZNBXXDFAOKOIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


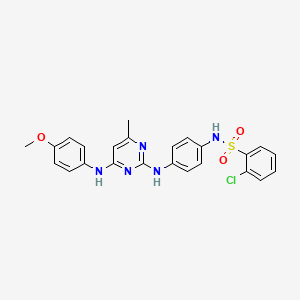
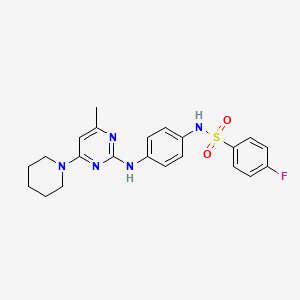
![7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11239576.png)
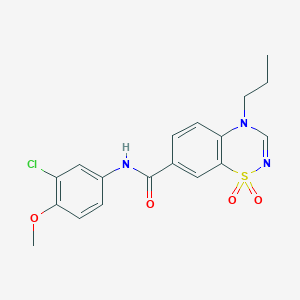
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11239601.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11239603.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)
![2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11239615.png)
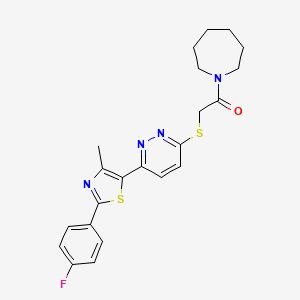

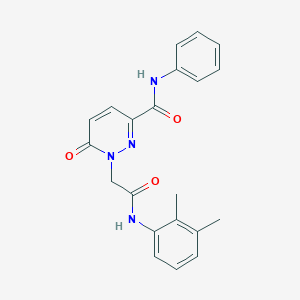
![N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239640.png)
![N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11239643.png)
![4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11239648.png)
